Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate
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Description
Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5S2 and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as solubility, chemical stability, and interactions with other molecules in the environment could potentially influence its action .
Biological Activity
Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their versatility in medicinal chemistry, often exhibiting significant pharmacological effects such as antitumor, anticonvulsant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor potential. This compound has shown promising results in various in vitro assays against cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against different tumor types, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups increase potency .
- Case Study : In a study conducted by the National Cancer Institute (NCI), several thiazole derivatives were screened against 60 human tumor cell lines. Notably, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, indicating high efficacy .
Anticonvulsant Activity
Thiazole compounds have also demonstrated significant anticonvulsant properties. This compound may contribute to this class of activity.
- Research Findings : A series of thiazole derivatives were analyzed for their anticonvulsant effects using models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests. Compounds with specific substitutions on the thiazole ring showed enhanced protective effects against seizures .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive and Gram-negative bacteria.
- Study Results : Recent studies have synthesized thiazole derivatives that combine sulfonamide and thiazole moieties, demonstrating potent antibacterial activity. For instance, compounds with specific substitutions exhibited significant zones of inhibition against various bacterial strains .
Antitumor Activity Data
Compound Name | Cell Line Tested | GI50 Value (µM) |
---|---|---|
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | 0.08 |
This compound | A-431 | TBD |
Antimicrobial Activity Data
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Isopropyl derivative | E. coli | 8 |
Isopropyl derivative | S. aureus | 9 |
Isopropyl derivative | B. subtilis | 10.5 |
Properties
IUPAC Name |
ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-3-23-15(20)13-10-24-16(17-13)18-14(19)9-11-5-7-12(8-6-11)25(21,22)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFHIQUTOQYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.